

Clobutinol: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Clobutinol** is a centrally acting antitussive agent that was previously used for the symptomatic treatment of non-productive cough.[1][2] Despite its efficacy, it was withdrawn from the market in 2007 due to concerns about its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical properties of **clobutinol**, intended as a resource for researchers and drug development professionals. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key processes.

Chemical Properties

Clobutinol, with the IUPAC name (RS)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a chiral molecule that was used as a racemic mixture.[2] The hydrochloride salt is a white to off-white solid powder.[3]

Physicochemical Properties

A summary of the key chemical and physical properties of **clobutinol** and its hydrochloride salt is presented in Table 1.



Property	Value	Source(s)
IUPAC Name	(RS)-1-(4-chlorophenyl)-4- (dimethylamino)-2,3- dimethylbutan-2-ol	[2]
CAS Number	14860-49-2 (Clobutinol)	[2]
1215-83-4 (Clobutinol Hydrochloride)	[1]	
Molecular Formula	C14H22CINO	[2][4]
C14H23Cl2NO (Hydrochloride)	[1][3]	
Molecular Weight	255.79 g/mol	[2]
292.24 g/mol (Hydrochloride)	[1][3]	
Monoisotopic Mass	255.138992038 Da	[5]
291.1156698 Da (Hydrochloride)	[1]	
Boiling Point	145-148 °C	[2][5]
Appearance	White to off-white solid (Hydrochloride)	[3]
Water Solubility	0.535 mg/mL	[1][5]
logP	3.15	[1]
pKa (Strongest Basic)	9.41	[1]
pKa (Strongest Acidic)	14.64	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	23.5 Ų	[1]

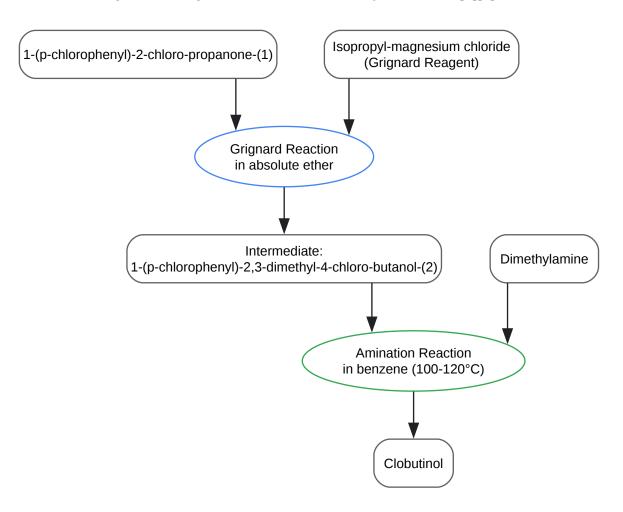


Stability and Storage

Clobutinol hydrochloride in solid form should be stored in a sealed container at 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years), protected from moisture and light.[3] Stock solutions in solvents like DMSO should be stored in sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month, and repeated freeze-thaw cycles should be avoided.[3] The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

Synthesis of Clobutinol

The synthesis of **clobutinol** was described in U.S. Patent 3,121,087 and involves a two-step process commencing with a Grignard reaction followed by amination.[2][6]



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Caption: Synthesis workflow for **Clobutinol**.[6]



Experimental Protocol for Synthesis

The following is a detailed experimental protocol derived from the patent literature.[6]

Step 1: Grignard Reaction

- Reaction Setup: Prepare a solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) (203 g, 1.0 mol) in 500 cc of absolute ether.
- Grignard Reagent Addition: Add the solution dropwise to a Grignard reagent prepared from isopropyl-magnesium chloride.
- Work-up: After the reaction is complete, decompose the reaction mixture with an aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate. The ether is then evaporated to yield the intermediate 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2).

Step 2: Amination Reaction

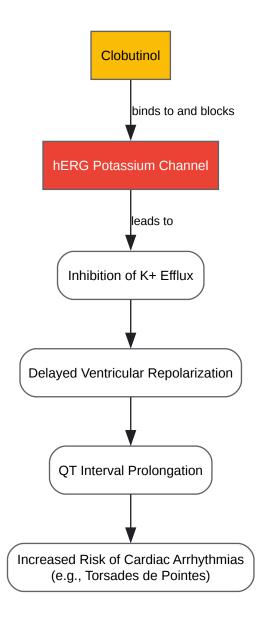
- Reaction Setup: Dissolve the intermediate 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) (247.5 g, 1.0 mol) in 500 cc of benzene.
- Amination: Heat the solution in an autoclave with an excess of dimethylamine (approximately 2.0 mol) at a temperature of 100-120°C for several hours.
- Work-up: After cooling, shake the reaction mixture with 2 N sodium hydroxide. The benzene layer is separated and washed with water. Extract the clobutinol with 2 N hydrochloric acid. The acidic extract is then made alkaline, and the liberated clobutinol base is extracted with ether. The ether is evaporated, and the residue is purified by distillation.

Chemical Reactivity and Mechanism of Action

Clobutinol's primary therapeutic effect as an antitussive is attributed to its action on the central nervous system, where it is believed to raise the threshold for the cough reflex in the medulla oblongata.[7][8] Unlike opioid-based cough suppressants, it does not act on opioid receptors.[7]



However, the significant off-target effect of **clobutinol** involves the cardiovascular system.[1] Research has demonstrated that **clobutinol** is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][7] This channel is critical for cardiac action potential repolarization.[1] Inhibition of the hERG channel by **clobutinol** delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram.[1] This delay increases the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[1][8]



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Caption: Mechanism of **Clobutinol**-induced QT prolongation.[1][9]



Experimental Protocols Preparation of Stock Solutions for In Vitro Cellular Assays

This protocol describes the preparation of a high-concentration stock solution of **clobutinol** hydrochloride in dimethyl sulfoxide (DMSO).[3][10]

Materials:

- Clobutinol hydrochloride powder (CAS: 1215-83-4)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)
- Calibrated analytical balance
- · Sterile, filter-barrier pipette tips
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

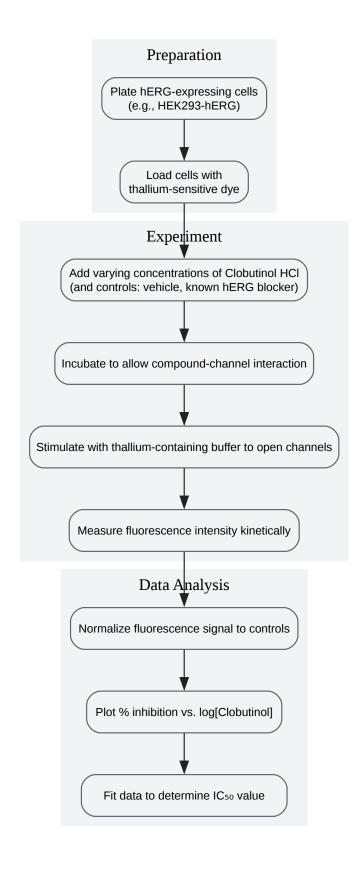
- Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully
 weigh the desired amount of clobutinol hydrochloride powder into the tube. For a 10 mM
 stock solution, weigh out 2.92 mg.[10]
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the target concentration. For a 10 mM stock, add 1 mL of DMSO.[10]
- Dissolution: Vortex the solution and use an ultrasonic bath until the solution is clear to aid dissolution.[3]
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store as recommended in Section 1.2.



Conceptual In Vitro hERG Channel Inhibition Assay (Thallium Flux Assay)

This conceptual protocol is based on standard thallium flux assays used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the hERG potassium channel.[3]





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Caption: Conceptual workflow for an in vitro hERG inhibition assay.[3]



Procedure Outline:

- Cell Plating: Plate cells stably expressing the hERG channel (e.g., HEK293-hERG) in a multi-well plate and incubate to allow for adherence.
- Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.[3]
- Compound Addition: Add varying concentrations of clobutinol hydrochloride (prepared from a DMSO stock) to the wells. Include a vehicle control (DMSO) and a known hERG blocker as a positive control.[3]
- Incubation: Incubate the plate to allow the compound to interact with the hERG channels.[3]
- Stimulation & Reading: Add a stimulation buffer containing thallium to open the hERG channels and immediately measure the fluorescence intensity kinetically using a plate reader. Thallium influx through open channels increases fluorescence.[3]
- Data Analysis: Normalize the fluorescence signal to the controls. Plot the percent inhibition against the logarithm of the **clobutinol** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3] An IC₅₀ value of 1.9 μM has been reported for **clobutinol**'s inhibition of the outward current in hERG transfected cells.[11]

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